molecular formula C15H18N4O3S B5427551 N-{3-ETHYL-5-[(METHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE

N-{3-ETHYL-5-[(METHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE

Cat. No.: B5427551
M. Wt: 334.4 g/mol
InChI Key: ZCRYHTWNWVNEEQ-UHFFFAOYSA-N
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Description

N-{3-ETHYL-5-[(METHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinone ring, a benzamide group, and a sulfanylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-ETHYL-5-[(METHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the benzamide group is usually accomplished via amide bond formation reactions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine. The final step involves the incorporation of the sulfanylidene group, which can be introduced through thiolation reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{3-ETHYL-5-[(METHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often in the presence of a base or under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{3-ETHYL-5-[(METHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-ETHYL-N-METHYLCARBAMOYL CHLORIDE: A related compound used in the synthesis of carbamate derivatives.

    DIMETHYLCARBAMOYL CHLORIDE: Another carbamoyl chloride derivative with similar reactivity but different applications.

Uniqueness

N-{3-ETHYL-5-[(METHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research applications, distinguishing it from other carbamoyl derivatives.

Properties

IUPAC Name

N-[3-ethyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-3-18-14(22)11(9-12(20)16-2)19(15(18)23)17-13(21)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRYHTWNWVNEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(N(C1=S)NC(=O)C2=CC=CC=C2)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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